5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1261924-26-8
VCID: VC11746140
InChI: InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-3-5-13(6-4-11)21(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol

CAS No.: 1261924-26-8

Cat. No.: VC11746140

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol - 1261924-26-8

Specification

CAS No. 1261924-26-8
Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name 5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one
Standard InChI InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-3-5-13(6-4-11)21(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18)
Standard InChI Key LYNUJKRWBIFKSQ-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3

Introduction

Molecular Formula:

C14H16N3O3S

Key Features:

  • Pyrimidine Core: Known for its role in bioactivity due to its electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors.

  • Sulfonamide Group: The pyrrolidin-1-ylsulfonyl moiety enhances solubility and pharmacokinetic properties.

  • Hydroxypyrimidine: The hydroxyl group at position 2 contributes to hydrogen bonding potential, which may influence binding affinity to biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. Below is a generalized synthetic route:

Steps:

  • Formation of Pyrimidine Core:

    • Pyrimidine derivatives are often synthesized via condensation reactions involving diketones or amidines.

    • For this compound, hydroxypyrimidines can be prepared by cyclization of β-diketones with urea or its derivatives.

  • Introduction of the Phenyl Ring:

    • The phenyl group is introduced through electrophilic substitution or coupling reactions.

  • Sulfonamide Formation:

    • A sulfonamide linkage is created by reacting the phenyl derivative with pyrrolidine and sulfonating agents (e.g., sulfonyl chlorides).

  • Final Functionalization:

    • Hydroxylation or other modifications may be performed to achieve the final structure.

Biological Activity

The structural features of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol suggest potential applications in medicinal chemistry:

Enzyme Inhibition:

  • Pyrimidines are known inhibitors of enzymes like kinases and phosphodiesterases due to their ability to mimic natural substrates.

  • The sulfonamide group may enhance selectivity for specific enzyme targets.

Anti-inflammatory Potential:

  • Sulfonamides have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators.

Antimicrobial Activity:

  • Compounds containing pyrimidine and sulfonamide groups have demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.

Pharmacokinetics:

Compounds with sulfonamide groups often exhibit good oral bioavailability and metabolic stability, making them suitable for drug development.

Toxicity:

Preliminary studies on related compounds indicate low cytotoxicity towards non-cancerous cells, though further studies are needed for comprehensive toxicological profiling.

Applications

The compound holds promise as a lead molecule for drug development in the following areas:

  • Anti-inflammatory therapies targeting chronic diseases like rheumatoid arthritis.

  • Antimicrobial agents combating multidrug-resistant pathogens.

  • Anticancer treatments targeting specific kinase pathways.

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